

Total Synthesis of Hedysarimcoumestan B: An Eight-Step Protocol

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Compound of Interest		
Compound Name:	Hedysarimcoumestan B	
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This document provides a detailed protocol for the total synthesis of **Hedysarimcoumestan B**, a naturally occurring coumestan with potential biological activity. The synthesis follows a concise eight-step route starting from commercially available phloroglucinol, achieving a 50% overall yield. The key transformations in this synthetic pathway involve a coppermediated/palladium(0)-catalyzed reaction and an iodine/pyridine-mediated oxidative cyclization. This protocol is based on the work published by Chang et al. in Tetrahedron (2008).

Data Presentation

The following table summarizes the quantitative data for each step in the total synthesis of **Hedysarimcoumestan B**.



Step	Reaction	Starting Material(s)	Key Reagents/C atalysts	Product	Yield (%)
1	Benzylation	Phloroglucino I	BnBr, K2CO3, Acetone	1,3,5- Tris(benzylox y)benzene	95
2	Formylation	1,3,5- Tris(benzylox y)benzene	POCI3, DMF	2,4,6- Tris(benzylox y)benzaldehy de	93
3	Condensation	2,4,6- Tris(benzylox y)benzaldehy de, Phenylacetic acid	Ac2O, Et3N	(Z)-2-Phenyl- 3-(2,4,6- tris(benzyloxy)phenyl)acryli c acid	90
4	Intramolecula r Cyclization	(Z)-2-Phenyl- 3-(2,4,6- tris(benzyloxy)phenyl)acryli c acid	I2, NaHCO3, EtOAc	3-lodo-4- phenyl-5,7- bis(benzyloxy)coumarin	85
5	Suzuki Coupling	3-lodo-4- phenyl-5,7- bis(benzyloxy)coumarin, 2,4- Bis(benzyloxy)phenylboroni c acid	Pd(PPh3)4, Na2CO3, Toluene/EtO H/H2O	3-(2,4- Bis(benzyloxy))phenyl)-4- phenyl-5,7- bis(benzyloxy))coumarin	92
6	Debenzylatio n	3-(2,4- Bis(benzyloxy)phenyl)-4- phenyl-5,7-	TiCl4, CH2Cl2	3-(2,4- Dihydroxyphe nyl)-4-phenyl- 5,7-	95



		bis(benzyloxy)coumarin		dihydroxycou marin	
7	Oxidative Cyclization	3-(2,4- Dihydroxyphe nyl)-4-phenyl- 5,7- dihydroxycou marin	I2, Pyridine, Dioxane	Hedysarimco umestan B	93
8	Acetylation (for characterizati on)	Hedysarimco umestan B	Ac2O, Pyridine	Hedysarimco umestan B tetraacetate	98

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of **Hedysarimcoumestan B** are provided below.

Step 5: Suzuki Coupling

- To a solution of 3-iodo-4-phenyl-5,7-bis(benzyloxy)coumarin (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 2,4-bis(benzyloxy)phenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
- Degas the mixture with argon for 15 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Heat the mixture to reflux at 90 °C and stir for 12 hours under an argon atmosphere.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



Purify the crude product by column chromatography on silica gel to afford 3-(2,4-bis(benzyloxy)phenyl)-4-phenyl-5,7-bis(benzyloxy)coumarin.

Step 6: Debenzylation

- Dissolve 3-(2,4-bis(benzyloxy)phenyl)-4-phenyl-5,7-bis(benzyloxy)coumarin (1.0 eq) in anhydrous dichloromethane under an argon atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add titanium tetrachloride (5.0 eq, 1.0 M solution in dichloromethane) dropwise to the cooled solution.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by the slow addition of water.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product, 3-(2,4-dihydroxyphenyl)-4-phenyl-5,7-dihydroxycoumarin, is used in the next step without further purification.

Step 7: Oxidative Cyclization

- To a solution of the crude 3-(2,4-dihydroxyphenyl)-4-phenyl-5,7-dihydroxycoumarin (1.0 eq) in dioxane, add pyridine (10 eq).
- Add a solution of iodine (1.5 eq) in dioxane dropwise to the mixture.
- Heat the reaction mixture to 100 °C and stir for 2 hours.
- Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with ethyl acetate.

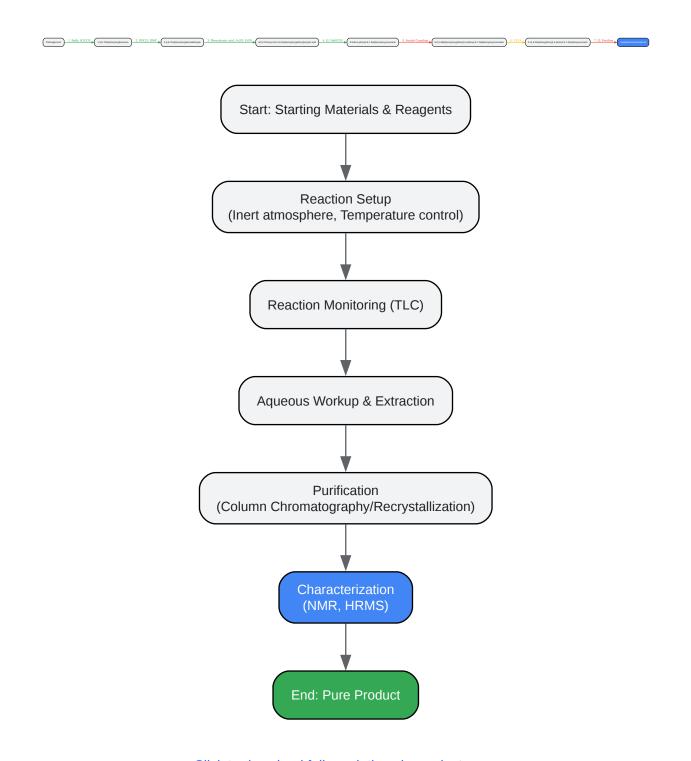


- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization to yield **Hedysarimcoumestan B**.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the protocol.





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